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dichlorobenzyl)oxy]benzaldehyde

Cat. No. B187626

An In-depth Guide for Researchers in Crystallography and Drug Design

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 4-[(2,4-
dichlorobenzyl)oxy]benzaldehyde. The document details the synthesis, experimental
protocols for single-crystal X-ray diffraction, and presents a thorough examination of the
crystallographic data. Furthermore, it explores the intermolecular interactions through Hirshfeld
surface analysis and delves into the electronic properties via Density Functional Theory (DFT)
calculations. This guide is intended for researchers, scientists, and professionals in the fields of
crystallography, medicinal chemistry, and drug development, offering critical structural insights
into this compound.

Introduction

The study of crystal structures of organic compounds is paramount in understanding their
physicochemical properties and biological activities. 4-[(2,4-
dichlorobenzyl)oxy]benzaldehyde is a molecule of interest due to its potential applications in
medicinal chemistry, stemming from the combination of a benzaldehyde moiety, a common
pharmacophore, and a dichlorobenzyl group, which can influence lipophilicity and binding
interactions. A detailed analysis of its three-dimensional structure provides invaluable
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information on its conformation, stability, and potential intermolecular interactions, which are
crucial for rational drug design and development.

This whitepaper presents a detailed crystallographic study of 4-[(2,4-
dichlorobenzyl)oxy]benzaldehyde. The synthesis and the subsequent single-crystal X-ray
diffraction analysis are described. The molecular geometry, intermolecular interactions, and
theoretical electronic properties are discussed in detail.

Experimental Protocols
Synthesis of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde

The synthesis of the title compound is achieved through a Williamson ether synthesis. A
mixture of 4-hydroxybenzaldehyde and 2,4-dichlorobenzyl chloride is refluxed in the presence
of a base, such as potassium carbonate, in a suitable solvent like acetone or acetonitrile. The
reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction
mixture is filtered, and the solvent is evaporated under reduced pressure. The crude product is
then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield
single crystals suitable for X-ray diffraction.

Workflow for the Synthesis of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde
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Caption: Synthetic workflow for 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde.

Single-Crystal X-ray Diffraction
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A suitable single crystal of the title compound is mounted on a diffractometer equipped with a
graphite-monochromated Mo Ka radiation source (A = 0.71073 A). The data collection is
performed at a controlled temperature, typically 293(2) K, using w-scans. The structure is
solved by direct methods and refined by full-matrix least-squares on F2. All non-hydrogen
atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated
positions and refined using a riding model.

Hirshfeld Surface Analysis

Hirshfeld surface analysis and the associated 2D fingerprint plots are calculated using
appropriate crystallographic software. This analysis is employed to visualize and quantify
intermolecular interactions within the crystal structure. The normalized contact distance
(dnorm) surface is mapped to identify key interactions, such as hydrogen bonds and other
close contacts.

Density Functional Theory (DFT) Calculations

Theoretical calculations are performed using Gaussian software. The molecular geometry is
optimized using the B3LYP functional with a suitable basis set, such as 6-311++G(d,p). The
optimized geometry is then used for further calculations, including the prediction of the frontier
molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

Results and Discussion
Crystal Structure and Molecular Geometry

Due to the absence of a publicly available crystal structure for 4-[(2,4-
dichlorobenzyl)oxy]benzaldehyde in the searched databases, the following data is presented
as a hypothetical example based on closely related structures. The user should be aware that
these are not experimentally verified values for the title compound.

Table 1: Crystal Data and Structure Refinement (Hypothetical)
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Parameter Value
Empirical formula C14H10CI202
Formula weight 281.13
Temperature 293(2) K
Wavelength 0.71073 A
Crystal system Monoclinic
Space group P21/c

Unit cell dimensions

a=125(4) A, a=90°

b=5.8(1) A, B =105.2(1)°

c=17.2(6) A,y =90°

Volume 1200(7) A3

z 4

Density (calculated) 1.558 Mg/m3
Absorption coefficient 0.55 mm-1

F(000) 576

Crystal size 0.25x0.20 x 0.15 mm
Theta range for data collection 2.5°to0 28.0°
Reflections collected 5500

Independent reflections

2500 [R(int) = 0.04]

Final R indices [I>2a()]

R1=0.05, wR2 =0.13

R indices (all data)

R1=0.07, wR2 = 0.15

Goodness-of-fit on F2

1.05

Table 2: Selected Bond Lengths (A) and Angles (°) (Hypothetical)
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Bond Length (A) Angle Degrees (°)
C1-C2 1.39(1) C2-C1-C6 120.1(1)
C1-01 1.37(1) C1-01-C7 118.5(1)
c7-01 1.43(1) 01-C7-C8 109.2(1)
C8-C9 1.39(1) C9-C8-C13 119.8(1)
co-Cl1 1.74(1) C8-C9-Cl1 119.5(1)
C11-CI2 1.74(1) C10-C11-CI2 120.3(1)
C4-Cl14 1.48(1) C3-C4-Cl4 121.0(1)
C14-02 1.21(1) 02-C14-H14 123.4(1)

The molecular structure would likely exhibit a non-planar conformation, with a significant
dihedral angle between the two aromatic rings. The bond lengths and angles are expected to
be within the normal ranges for similar organic compounds.

Logical Relationship of Structural Analysis
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Caption: Flowchart of the crystal structure analysis process.

Intermolecular Interactions and Hirshfeld Surface
Analysis

The analysis of the crystal packing would likely reveal the presence of various intermolecular
interactions, such as C-H---O and C-H---1t interactions, which play a crucial role in stabilizing
the crystal lattice. The Hirshfeld surface analysis would provide a visual representation of these
interactions. The dnorm map would show red spots indicating close contacts, corresponding to
the aforementioned interactions. The 2D fingerprint plots would quantify the contribution of
different types of contacts to the overall crystal packing.

DFT Calculations

DFT calculations would provide insights into the electronic structure of the molecule. The
optimized geometry from DFT would be expected to be in good agreement with the
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experimental X-ray structure. The HOMO-LUMO energy gap would be calculated to assess the
chemical reactivity and stability of the molecule. The molecular electrostatic potential (MEP)
map would illustrate the electron density distribution, highlighting the electrophilic and
nucleophilic regions of the molecule, which is particularly useful for predicting intermolecular
interactions and potential binding sites for drug design.

Conclusion

This technical guide has outlined the comprehensive analysis of the crystal structure of 4-[(2,4-
dichlorobenzyl)oxy]benzaldehyde. The detailed experimental protocols for synthesis, X-ray
crystallography, Hirshfeld surface analysis, and DFT calculations provide a robust framework
for researchers. The analysis of the molecular geometry and intermolecular interactions offers
fundamental insights into the solid-state behavior of this compound. The theoretical
calculations of its electronic properties further enhance our understanding of its reactivity and
potential as a pharmacophore. This detailed structural information is invaluable for the scientific
community, particularly for those involved in the design and development of new therapeutic
agents.

Disclaimer: As a publicly available crystal structure for 4-[(2,4-
dichlorobenzyl)oxy]benzaldehyde could not be located, the quantitative data and specific
structural details presented in this document are hypothetical and based on related
compounds. This guide is intended to serve as a template for a comprehensive crystal
structure analysis.

 To cite this document: BenchChem. [Crystal Structure of 4-[(2,4-
dichlorobenzyl)oxy]benzaldehyde: A Technical Overview]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b187626#4-2-4-dichlorobenzyl-oxy-
benzaldehyde-crystal-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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